REACTION_SMILES
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[CH2:1]([SiH:2]([CH2:3][CH3:4])[CH2:5][CH3:6])[CH3:7].[CH3:8][O:9][C:10]([C:11](=[O:12])[c:13]1[c:14]([CH3:23])[nH:15][c:16]2[n:17][c:18]([Cl:22])[cH:19][cH:20][c:21]12)=[O:24].[F:25][C:26]([F:27])([F:28])[C:29]([OH:30])=[O:31]>>[CH3:8][O:9][C:10]([CH2:11][c:13]1[c:14]([CH3:23])[nH:15][c:16]2[n:17][c:18]([Cl:22])[cH:19][cH:20][c:21]12)=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(=O)c1c(C)[nH]c2nc(Cl)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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COC(=O)Cc1c(C)[nH]c2nc(Cl)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |